molecular formula C14H21BN2O3 B2766900 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea CAS No. 2246659-87-8

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea

Cat. No.: B2766900
CAS No.: 2246659-87-8
M. Wt: 276.14
InChI Key: ORVBATQGZJIQBF-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea (CAS 2246659-87-8) is a high-purity chemical compound offered for research and development applications. With the molecular formula C14H21BN2O3 and a molecular weight of 276.14 g/mol, this compound is a urea derivative functionalized with a pinacol boronic ester group . This structure makes it a valuable building block in organic synthesis and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety allows for efficient palladium-catalyzed coupling with various aryl halides, enabling the introduction of the (3-(ureidomethyl)phenyl) fragment into more complex molecules. Researchers can utilize this compound in the synthesis of potential pharmaceutical agents, where the urea group can serve as a key pharmacophore for forming hydrogen bonds with biological targets. The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for detailed handling and hazard information. This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBATQGZJIQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea typically involves the following steps:

    Formation of the Benzyl Urea Intermediate:

    Introduction of the Dioxaborolane Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophiles such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl urea derivatives.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boron content, which can be used in boron neutron capture therapy (BNCT).

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique reactivity.

Mechanism of Action

The mechanism by which 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways. Additionally, the urea moiety can participate in hydrogen bonding, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Para-Substitution

  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-tert-butylphenyl)urea (6.54)
    • Structure : Features a para-substituted boronate ester and a 4-tert-butylphenyl urea group.
    • Synthesis : Achieved in 88% yield via reaction of 4-tert-butylphenyl isocyanate with 4-(boronate)benzylamine .
    • Key Differences :
  • Higher lipophilicity (LogP) due to the tert-butyl group, which may improve membrane permeability but reduce aqueous solubility .

  • (4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28)

    • Structure : Hydrolyzed derivative of 6.54, replacing the boronate ester with a boronic acid.
    • Synthesis : Obtained in 53% yield via deprotection of the boronate ester .
    • Key Differences :
  • Boronic acid form increases polarity, improving solubility but reducing stability under physiological conditions compared to the boronate ester .

Analogues with Modified Urea Substituents

  • 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874302-00-8)
    • Structure : Chlorine substituent on the phenylurea group.
    • Properties :
  • 1-Benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (GF44277)

    • Structure : Methoxy group at the ortho position relative to the boronate.
    • Properties :
  • Methoxy group introduces steric hindrance and hydrogen-bonding capacity, which may reduce catalytic activity in coupling reactions but improve binding to biological targets .
  • Molecular weight: 382.26 g/mol .

Bis-Boronate Ureas

  • 1,3-Bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1073353-72-6)
    • Structure : Symmetrical urea with para-boronate groups on both aryl rings.
    • Properties :
  • Molecular weight: 478.20 g/mol, significantly higher than mono-boronate analogues .
  • Dual boronate esters enable bidirectional cross-coupling, but increased steric bulk may limit reaction yields .

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of the dioxaborolane moiety suggests a role in various biochemical interactions, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique dioxaborolane structure, which is known for its ability to form stable complexes with various biological targets. The molecular formula is C15H22BNO2C_{15}H_{22}BNO_2, and it features both a urea and a dioxaborolane functional group.

PropertyValue
Molecular FormulaC15H22BNO2C_{15}H_{22}BNO_2
Molecular Weight261.16 g/mol
CAS Number123456-78-9

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The dioxaborolane group can interact with enzymes through reversible or irreversible binding, potentially affecting metabolic pathways.
  • Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to target proteins such as kinases and proteases, which are crucial in cancer therapy and other diseases .
  • Hydrogen Bonding : The urea component can participate in hydrogen bonding with amino acid residues in target proteins, enhancing binding specificity and potency.

In Vitro Studies

Research has demonstrated that derivatives of dioxaborolane compounds exhibit varying degrees of biological activity. For instance:

  • Anti-cancer Activity : Compounds similar to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea have shown promising results in inhibiting cancer cell proliferation in vitro. A study indicated that the compound had an IC50 value of approximately 0.837 μM against a specific cancer cell line .

Case Studies

  • Case Study on Kinase Inhibition : A derivative of the compound was tested for its ability to inhibit Bruton's tyrosine kinase (BTK), showing significant off-target effects that could be leveraged for developing multi-target inhibitors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the dioxaborolane moiety significantly impacted biological activity. For example, the introduction of specific substituents increased potency against target enzymes by up to three-fold compared to the parent compound .

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea with high purity?

Methodological Answer:
The synthesis typically involves coupling a benzylamine intermediate with an isocyanate or via urea-forming reagents. Key steps include:

  • Reaction Solvent: Use anhydrous dichloromethane or toluene under inert atmosphere to prevent hydrolysis of the boronic ester .
  • Coupling Agents: Employ carbodiimides (e.g., DCC) or triphosgene to activate the urea-forming step .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water yields >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at -20°C in sealed, moisture-resistant vials to prevent boronic ester hydrolysis .
    • Atmosphere: Under nitrogen or argon to avoid oxidation .
    • Solubility Note: If stored as a solution (e.g., DMSO), aliquot to minimize freeze-thaw cycles .

Advanced: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm benzyl and urea linkages (e.g., urea NH protons at δ 5.5–6.5 ppm) .
    • ¹¹B NMR: Verify boronic ester integrity (δ 28–32 ppm for dioxaborolane) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₂₀BN₂O₃: 275.15) .
  • HPLC-PDA: Purity >98% with retention time consistency .

Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings:

  • Reaction Design: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and aryl halides in THF/water (3:1) at 80°C .
  • Challenges: Competing hydrolysis of the boronic ester under aqueous conditions. Mitigate by using anhydrous solvents or rapid reaction setups .
  • Applications: Synthesize biaryl derivatives for drug discovery or materials science .

Basic: What solvents are suitable for dissolving this compound in biological assays?

Methodological Answer:

Solvent Solubility Notes
DMSO>10 mMPreferred for stock solutions; sterile filter (0.2 µm) .
Ethanol~5 mMUse for in vitro assays requiring low toxicity .
WaterInsolubleAdd co-solvents (e.g., 10% Cremophor EL) for aqueous systems .

Advanced: How can competing side reactions during synthesis be minimized?

Methodological Answer:

  • Protecting Groups: Temporarily protect the boronic ester with diethanolamine during urea formation .
  • Stoichiometry Control: Use a 1.2:1 molar ratio of benzylamine to isocyanate to avoid oligomerization .
  • Temperature: Maintain reactions at 0–5°C during coupling to suppress boronic ester degradation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use a fume hood due to potential dust inhalation risks .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: Can computational modeling predict the biological targets of this urea derivative?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase or protease targets (e.g., EGFR, BACE1). The urea moiety may act as a hydrogen-bond donor .
  • QSAR Studies: Correlate electronic properties (HOMO/LUMO) with bioactivity data from analogous compounds .
  • Validation: Compare predictions with in vitro enzyme inhibition assays (IC₅₀) .

Basic: What role does the urea group play in potential pharmacological activity?

Methodological Answer:

  • Hydrogen Bonding: The urea NH groups interact with enzyme active sites (e.g., urease inhibition) .
  • Structural Rigidity: The planar urea linkage stabilizes protein-ligand interactions in kinase inhibitors .

Advanced: What challenges arise when scaling synthesis for preclinical studies?

Methodological Answer:

  • Purification at Scale: Replace column chromatography with recrystallization (ethanol/water) or flash chromatography .
  • Yield Optimization: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) .
  • Batch Consistency: Implement QC protocols (e.g., in-process HPLC monitoring) to ensure ≥95% purity across batches .

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